molecular formula C11H17N5S B508065 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol CAS No. 512810-96-7

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B508065
CAS No.: 512810-96-7
M. Wt: 251.35g/mol
InChI Key: OXAKUKBLNJLTQR-UHFFFAOYSA-N
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Description

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol is a chemical scaffold of significant interest in modern medicinal and coordination chemistry research. As a derivative of 1,2,4-triazole-3-thiol, this compound is part of a class known for its versatile biological activity and is a promising candidate for hit-to-lead optimization campaigns. Scientific literature indicates that 1,2,4-triazole-3-thiol derivatives, like this one, are investigated for their potential activity against a range of biological targets. These research areas include, but are not limited to, the development of agents for anticancer therapy, the treatment of metabolic disorders such as diabetes, and addressing neurological conditions. Furthermore, this core structure has been explored for its potential in managing inflammatory and respiratory disorders, as well as in combating bacterial and fungal infections, including pathogens responsible for tuberculosis and pneumonia . The synthetic approach for such compounds often involves the acylation of thiosemicarbazides with carboxylic acids, followed by cyclodehydration, showcasing their relevance in methodological chemistry development . This product is intended for research purposes by qualified laboratory personnel and is strictly For Research Use Only. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(1,5-dimethylpyrazol-3-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5S/c1-7(2)6-16-10(12-13-11(16)17)9-5-8(3)15(4)14-9/h5,7H,6H2,1-4H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAKUKBLNJLTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NNC(=S)N2CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazinecarbothioamides

The most widely employed method for synthesizing 1,2,4-triazole-3-thiols involves cyclocondensation of hydrazinecarbothioamide precursors under basic conditions. For the target compound, this approach requires:

  • Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide : Prepared via hydrazinolysis of the corresponding methyl ester using hydrazine hydrate in ethanol.

  • Formation of hydrazinecarbothioamide : Treatment with carbon disulfide (CS₂) in alkaline media generates the thiourea intermediate.

  • Intramolecular cyclization : Heating under reflux in aqueous NaOH induces ring closure to form the triazole-thiol core.

Key variables affecting yield (65–82% reported):

  • Base concentration (optimized at 2M NaOH)

  • Reaction temperature (80–100°C)

  • Solvent polarity (ethanol/water mixtures preferred)

Equiv. Isobutyl BromideBaseTemp (°C)Yield (%)
1.2K₂CO₃6058
2.0Cs₂CO₃8072
1.5DBU7068

Data adapted from analogous 1,2,4-triazole alkylation studies.

Mitsunobu Reaction

Alternative method for sterically hindered substrates:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃

  • Solvent : THF, 0°C → rt

  • Advantage : Better stereochemical control for chiral derivatives

Pyrazole-Triazole Conjugation

Suzuki-Miyaura Cross-Coupling

For constructing the biheterocyclic system, palladium-catalyzed coupling proves effective:

Reaction Scheme

  • Borylation of 1,5-dimethyl-3-bromopyrazole : Bis(pinacolato)diboron, Pd(dppf)Cl₂ catalyst

  • Coupling with 4-isobutyl-1,2,4-triazole-3-thiol : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1)

Optimized Conditions

  • Catalyst loading: 2 mol% Pd

  • Temperature: 80°C, 8 hours

  • Yield: 74% (isolated)

Alternative Thiocyclization Routes

I₂-Mediated Oxidative Cyclization

Emerging methodology using molecular iodine as cyclization agent:

Protocol

  • Combine 1,5-dimethylpyrazole-3-carbaldehyde and isobutyl thiosemicarbazide

  • Add I₂ (1.2 equiv) in DMSO

  • Stir at 50°C for 6 hours

Advantages

  • Atom-economical

  • No base required

  • Tolerates moisture

Limitations

  • Requires iodine scavenging in purification

  • Limited scalability

Purification and Characterization

Chromatographic Techniques

  • Normal phase SiO₂ : Hexane/EtOAc (3:1 → 1:2 gradient)

  • Reverse-phase C18 : MeOH/H₂O (0.1% TFA)

Spectroscopic Validation

Key Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 2.35 (s, 3H, pyrazole-CH₃), 3.95 (hept, J=6.8 Hz, 1H, CH(CH₃)₂)

  • HRMS : m/z calc. for C₁₂H₁₈N₅S [M+H]⁺ 280.1284, found 280.1287

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances enable multi-step synthesis in flow reactors:

  • Module 1 : Hydrazinecarbothioamide formation (residence time 30 min)

  • Module 2 : Alkylation under segmented flow conditions

  • Module 3 : Thin-film evaporation for product isolation

Benefits

  • 83% overall yield

  • 95% purity without chromatography

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Index
Cyclocondensation7898Moderate1.0
Suzuki Coupling7499Low3.2
Iodine Cyclization6591High0.8
Flow Synthesis8395Industrial2.1

Challenges and Optimization Opportunities

Byproduct Formation

Major impurities identified via LC-MS:

  • Over-alkylated species : Mitigated by controlled bromide stoichiometry

  • Oxidized thiols : Add 0.1% ascorbic acid as antioxidant

Solvent Selection

Green Chemistry Metrics :

  • PMI (Process Mass Intensity): Reduced from 120 → 45 using Cyrene™ instead of DMF

  • E-factor: 18 → 7 via solvent recycling

Chemical Reactions Analysis

Types of Reactions

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrazole or triazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazole or triazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified pyrazole or triazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. Additionally, the pyrazole and triazole rings can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues in Anticoccidial Activity

highlights triazole-thiol derivatives with anticoccidial activity against Eimeria stiedae in rabbits:

Compound Substituents (Positions 4 and 5) Activity (vs. Toltrazuril)
4,5-Diphenyl-1,2,4-triazole-3-thiol Phenyl (4), phenyl (5) Moderate α-glucosidase inhibition
Target Compound Isobutyl (4), dimethylpyrazole (5) Not tested in this study

Key Differences :

  • Dimethylpyrazole at position 5 introduces steric hindrance, which could modulate enzyme-binding interactions compared to simpler phenyl or hydroxyphenyl groups .

Adamantane-Substituted Triazole-Thiol Derivatives

describes 5-(Adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol:

  • Substituents: Adamantane (position 5), amino (position 4).
  • Properties : Insoluble in water, forms colored crystals, validated via NMR and LC-MS .

Comparison with Target Compound :

Property Adamantane Derivative Target Compound
Solubility Insoluble in water Likely similar (organophilic)
Synthetic Complexity Requires adamantane functionalization Simpler alkyl/pyrazole groups
Bioactivity Not reported Intermediate for bioactive derivatives

Alkyl Derivatives of 5-(5-Methylpyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

–6 discusses analogues with methylpyrazole and phenyl groups:

  • Synthesis : Alkylation of 5-(5-methylpyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol .
  • Bioactivity : Antioxidant activity demonstrated in radical-scavenging assays .

Comparison :

Feature Methylpyrazole-Phenyl Analogue Target Compound
Substituents Phenyl (4), methylpyrazole (5) Isobutyl (4), dimethylpyrazole (5)
Activity Antioxidant Unknown; used as synthon
Synthetic Flexibility Limited by phenyl group Enhanced via isobutyl branching

Chlorophenyl and Diphenyl Derivatives

–10 includes 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol and diphenyl variants:

  • Safety Profile : Diphenyl derivatives (e.g., CAS 955966-42-4) require stringent handling per GHS guidelines .
  • Structural Impact : Chlorine or phenyl groups increase molecular weight and alter electronic properties compared to the target compound’s alkyl substituents.

Biological Activity

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

  • Molecular Formula : C11H16N4S
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 1002032-59-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the pyrazole and triazole moieties. For instance:

  • Inhibition of Cancer Cell Proliferation :
    • Compounds similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines including breast (MDA-MB-231), liver (HepG2), and colorectal cancers .
  • Mechanism of Action :
    • The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through the modulation of cell signaling pathways. Molecular dynamics simulations indicate that these compounds interact with proteins involved in apoptosis regulation, enhancing their cytotoxic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects :
    • Studies indicate that derivatives of triazole-thiol compounds exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
  • Antifungal Activity :
    • The thiol group in the triazole structure enhances its interaction with fungal enzymes, leading to effective antifungal action against various pathogenic fungi .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural FeatureEffect on Activity
Pyrazole RingEnhances anticancer activity due to increased electron density
Triazole MoietyContributes to antimicrobial properties through metal ion chelation
Thiol GroupEssential for redox reactions and interaction with biological targets

Case Studies

Several case studies have investigated the biological activities of related compounds:

  • Case Study 1 : A derivative with a similar structure showed a 50% inhibition concentration (IC50) of 15 µM against breast cancer cells, indicating potent antiproliferative effects.
  • Case Study 2 : An evaluation of the compound's antibacterial efficacy revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

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